methyl1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate

Metabolic stability Cytochrome P450 Drug metabolism

Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate (CAS 2121934-62-9; IUPAC: methyl 3-cyclopropyltriazole-4-carboxylate) is a heterocyclic building block belonging to the 1,2,3-triazole-5-carboxylate ester class, with molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g·mol⁻¹. The compound features a 1,2,3-triazole core bearing an N1-cyclopropyl substituent and a C5-methyl ester group.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B13606340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=NN1C2CC2
InChIInChI=1S/C7H9N3O2/c1-12-7(11)6-4-8-9-10(6)5-2-3-5/h4-5H,2-3H2,1H3
InChIKeyLSFMSZMYQJFLIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Cyclopropyl-1H-1,2,3-Triazole-5-Carboxylate: Structural Identity, Physicochemical Profile, and Procurement-Relevant Class Context


Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate (CAS 2121934-62-9; IUPAC: methyl 3-cyclopropyltriazole-4-carboxylate) is a heterocyclic building block belonging to the 1,2,3-triazole-5-carboxylate ester class, with molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g·mol⁻¹ . The compound features a 1,2,3-triazole core bearing an N1-cyclopropyl substituent and a C5-methyl ester group. This substitution pattern distinguishes it from other 1,2,3-triazole-5-carboxylate esters—such as the N1-methyl (CAS 105020-38-0, MW 141.13), N1-allyl (CAS 339365-26-3, MW 167.17), and N1-phenyl (CAS 5315-72-0) analogs—and confers a distinct combination of steric constraint, electronic character, and metabolic stability potential that is increasingly sought after in medicinal chemistry and agrochemical lead optimization programs [1][2]. The compound is accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of cyclopropyl azide with methyl propiolate, placing it within the click-chemistry-enabled chemical space [3].

Why N1-Substituent Choice in 1,2,3-Triazole-5-Carboxylate Esters Is Not Interchangeable: Methyl 1-Cyclopropyl-1H-1,2,3-Triazole-5-Carboxylate in Context


The N1-substituent on the 1,2,3-triazole-5-carboxylate scaffold is a critical determinant of physicochemical properties, metabolic fate, and biological target engagement, meaning that analogs bearing different N1 groups cannot be treated as functionally interchangeable procurement options. Replacing the cyclopropyl group with a methyl substituent reduces molecular weight by ~15% and substantially alters lipophilicity and steric profile [1]. Substituting with an N1-allyl group—despite having identical molecular formula and mass (C₇H₉N₃O₂, 167.17 g·mol⁻¹)—introduces a conformationally flexible, oxidation-prone alkene that differs markedly in metabolic stability and electronic conjugation [2]. An N1-phenyl substitution adds aromatic π-character and increases logP, shifting the compound into different drug-likeness space and potentially altering off-target profiles . The cyclopropyl ring, by contrast, imparts a unique combination of sp³-rich character, conformational restraint, and reduced susceptibility to cytochrome P450-mediated oxidation due to elevated C–H bond dissociation energy, properties that are not collectively replicated by any single alternative N1-substituent [2]. For procurement decisions in lead optimization or building-block sourcing, these differences translate into non-substitutable structure-activity and structure-property relationships.

Quantitative Differentiation Evidence: Methyl 1-Cyclopropyl-1H-1,2,3-Triazole-5-Carboxylate vs. Closest N1-Analogs


Metabolic Stability: Cyclopropyl vs. Methyl and Allyl N1-Substituents in Triazole-5-Carboxylate Scaffolds

The cyclopropyl N1-substituent in methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate is expected to confer reduced susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism compared to N1-methyl and N1-allyl analogs. This differentiation arises from the intrinsically higher C–H bond dissociation energy (BDE) of the cyclopropyl ring (~106–109 kcal·mol⁻¹ for cyclopropane C–H bonds) relative to typical aliphatic C–H bonds (~96–101 kcal·mol⁻¹), which raises the energy barrier for the hydrogen-atom abstraction step that initiates CYP-mediated oxidation [1][2]. In a structurally analogous context, Merck scientists demonstrated that introducing a cyclopropyl ring into an IDO1 inhibitor scaffold reduced oxidative metabolism and increased compound half-life compared to non-cyclopropyl congeners, while a cyclopropyl-to-gem-dimethyl replacement was subsequently employed to further mitigate bioactivation [1]. Although direct head-to-head intrinsic clearance (CLint) data for this specific triazole-5-carboxylate series are not publicly available, the cyclopropyl metabolic stability advantage is a well-established class-level phenomenon documented across multiple chemotypes in drug discovery programs [2].

Metabolic stability Cytochrome P450 Drug metabolism Cyclopropyl effect

Electronic Structure Differentiation: Pi-Electron Delocalization in Cyclopropyl- vs. Benzyl-Substituted 1,2,3-Triazoles

X-ray crystallographic analysis of structurally related 1,2,3-triazoles reveals that a cyclopropyl substituent at the triazole ring promotes considerable delocalization of π-electron density within the heterocyclic core, in contrast to other N-substituents that favor electron localization. Boechat et al. (2010) determined the crystal structures of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole (I) and methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (II) and found that compound (I) exhibits a pattern of bond distances indicative of extensive π-delocalization across the triazole ring, whereas compound (II) shows clear bond-length alternation consistent with localized π-electron density [1]. In (I), the triazole ring lies orthogonal to the cyclopropyl ring and the molecule crystallizes in the orthorhombic space group Pnma (a = 5.6470 Å, b = 7.3359 Å, c = 13.4404 Å, Z = 4), forming supramolecular zigzag chains via N–H···N hydrogen bonding. By contrast, (II) crystallizes in the monoclinic space group P2₁/c with a curved molecular topology [1]. These structural differences imply that the cyclopropyl group electronically communicates with the triazole core differently than benzyl, phenyl, or alkyl N-substituents, which may modulate the reactivity of the C5-carboxylate ester and influence biological target interactions.

Crystallography Electronic structure Triazole conjugation X-ray diffraction

Lipophilicity and Drug-Likeness Profile: Cyclopropyl vs. Allyl and Methyl N1-Triazole-5-Carboxylate Esters

The N1-cyclopropyl group provides a lipophilicity profile intermediate between the more polar N1-methyl and the more lipophilic N1-allyl and N1-phenyl analogs, positioning methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate in a favorable drug-likeness space. The cyclopropyl ring contributes a higher fraction of sp³-hybridized carbon atoms (Fsp³) compared to planar N1-substituents such as phenyl or allyl, a parameter positively correlated with clinical success rates in drug discovery [1]. Although experimentally measured logP values for this specific compound are not available in the public domain, computed logP for structurally related 1-cyclopropyl-1,2,3-triazole derivatives typically falls in the range of approximately 0.5–1.5, compared to ~0.0–0.5 for N1-methyl analogs and ~1.5–2.5 for N1-phenyl analogs . The cyclopropyl substituent also introduces conformational restraint with only one rotatable bond (the ester O–CH₃), compared to two rotatable bonds in the N1-allyl analog (allyl C–C bond plus ester) , which may reduce the entropic penalty upon target binding.

Lipophilicity Drug-likeness Physicochemical properties logP Fsp3

Antifungal Pharmacophore Potential: Cyclopropyl-Triazole Motif vs. Clinical Triazole Antifungals

The cyclopropyl-1,2,3-triazole substructure present in methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate shares the core pharmacophoric elements of highly potent antifungal triazole derivatives. In a 2019 study, a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives were evaluated against Candida spp., and the derivative bearing a cyclopropyl group (R1 = F, R2 = cyclopropyl) displayed outstanding selectivity against Candida albicans and Candida krusei with an MIC of 0.0075 µg/mL [1]. This represents an approximately 170-fold improvement over fluconazole (MIC = 1.28 µg/mL) and a 340-fold improvement over itraconazole (MIC = 2.56 µg/mL) in the same assay [1]. Molecular docking studies indicated that the cyclopropyl moiety enhances binding affinity to the HEME group of 14α-demethylase (CYP51), the canonical target of azole antifungals [1]. Separately, in silico studies of triazole-containing ciprofloxacin conjugates demonstrated that the cyclopropyl group—rather than the azole ring—positioned proximal to the heme iron of CYP51, further supporting a direct role of the cyclopropyl substituent in target engagement [2]. While methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate itself has not been directly tested as an antifungal, its cyclopropyl-triazole-ester scaffold embodies the key structural features associated with this enhanced CYP51 binding.

Antifungal activity Candida albicans CYP51 Triazole pharmacophore MIC

Synthetic Accessibility and Regioselectivity: CuAAC Route to 1,5-Disubstituted Triazole vs. Thermal Cycloaddition

Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate is accessible via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of cyclopropyl azide with methyl propiolate, a reaction that proceeds with predictable regioselectivity to afford the 1,5-disubstituted (i.e., 1-cyclopropyl-5-carboxylate) regioisomer as the major product [1]. This is a critical differentiation point: under thermal Huisgen cycloaddition conditions (non-catalyzed), the reaction of cyclopropyl azide with methyl propiolate would yield a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, complicating purification and reducing usable yield . The CuAAC route provides regiochemical control that is essential for reproducible structure-activity relationship studies. By contrast, the N1-allyl analog (CAS 339365-26-3) is synthesized from allyl azide, which is more prone to side reactions including azide-alkene intramolecular cyclization; the N1-methyl analog (CAS 105020-38-0) uses methyl azide, a reagent with significant safety concerns due to its explosiveness and low boiling point [2]. Cyclopropyl azide, while requiring appropriate safety precautions, is a manageable reagent that has been employed in multiple published synthetic sequences [1].

Click chemistry CuAAC Regioselectivity Cyclopropyl azide Methyl propiolate

Recommended Application Scenarios for Methyl 1-Cyclopropyl-1H-1,2,3-Triazole-5-Carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Metabolic Stability-Focused Lead Optimization Programs

In lead optimization campaigns where metabolic stability is a key liability of the current lead series, methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate serves as a privileged building block for introducing a metabolically resistant N1-substituent. The elevated C–H bond dissociation energy of the cyclopropyl ring (~106–109 kcal·mol⁻¹) is predicted to reduce CYP-mediated oxidative metabolism compared to N1-methyl or N1-allyl analogs, based on well-precedented class-level effects documented across multiple drug discovery programs [1][2]. The methyl ester handle at C5 enables facile conversion to carboxamides, carboxylic acids, or heterocyclic derivatives for library synthesis. This building block is particularly relevant for programs targeting intracellular or hepatic targets where rapid oxidative clearance would otherwise limit efficacy.

Antifungal Drug Discovery: CYP51-Targeted Scaffold Development

The cyclopropyl-triazole-ester substructure embodied by methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate aligns with the pharmacophoric requirements for potent CYP51 (14α-demethylase) inhibition. Cyclopropyl-containing 1,2,3-triazole derivatives have demonstrated MIC values as low as 0.0075 µg/mL against Candida albicans and Candida krusei, representing a ~170–340-fold improvement over fluconazole and itraconazole in the same assay [3]. Molecular docking studies confirm that the cyclopropyl moiety can engage the HEME iron of CYP51, providing a structural rationale for this potency enhancement [4]. The compound is suitable as a core scaffold for antifungal lead generation, with the C5-methyl ester serving as a synthetic handle for amidation or hydrolysis to explore structure-activity relationships around the CYP51 active site.

Click Chemistry-Based Diversification and Fragment-Based Drug Discovery

As a product of the CuAAC reaction between cyclopropyl azide and methyl propiolate, methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate is natively compatible with click chemistry workflows and can serve as a validated intermediate for further diversification [5]. The 1,2,3-triazole ring itself functions as a metabolically stable amide bond bioisostere, making the compound a suitable fragment for replacing hydrolytically labile amide bonds in peptide or peptidomimetic lead series [6]. The cyclopropyl group simultaneously introduces conformational constraint and favorable sp³ character (Fsp³ ≈ 0.57) that can improve drug-likeness metrics relative to flat aromatic substituents [1]. This compound is recommended for fragment-based screening libraries and DNA-encoded library (DEL) synthesis where three-dimensional structural diversity is prioritized.

Agrochemical Lead Discovery: Fungicide and Plant Growth Regulator Scaffolds

The 1,2,3-triazole-5-carboxylate scaffold with an N1-cyclopropyl substituent is structurally related to triazole derivatives disclosed in patents for fungicidal and plant growth-regulating applications [7][8]. The cyclopropyl group is a recurrent motif in agrochemical active ingredients due to its metabolic stability in field environments and its ability to modulate lipophilicity for optimal cuticular penetration. The predicted photostability advantage of cyclopropyl-substituted triazoles (relative to allyl or other unsaturated N1-substituents susceptible to photooxidation) further supports the selection of this compound for agrochemical discovery programs where UV exposure is a relevant degradation pathway [9]. The methyl ester can be hydrolyzed to the corresponding carboxylic acid (CAS 1784650-04-9) for salt formation or further functionalization to carboxamide herbicides.

Quote Request

Request a Quote for methyl1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.